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Compound of Interest

Compound Name: 3-Butylbiphenyl!
CAS No.: 81782-75-4
Cat. No.: B12672722

Get Quote

. J

Technical Whitepaper | Version 1.0[2][3]

Executive Summary

3-Butylbiphenyl (CAS: Not widely listed for the specific n-butyl isomer, distinct from 4-
butylbiphenyl CAS 3972-64-3) is a meta-substituted biaryl hydrocarbon.[1][3][4][5] Unlike its
para-substituted counterparts, which are ubiquitous in liquid crystal (LC) display technology
due to their linearity, the 3-butyl isomer introduces a "kink" in the molecular geometry.[1][2][3]
This structural feature disrupts crystalline packing, significantly lowering melting points and
altering viscosity—critical parameters for formulating low-temperature LC mixtures and organic
semiconductor fluids.[1][2][3][4][5]

Chemical Structure & Molecular Dynamics[3][4][5]

[6]
Structural Identity[3][5][7]

o |[UPAC Name: 3-Butyl-1,1'-biphenyl[1][3][4][5][6]
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e Molecular Formula:

[1][7]

e Molecular Weight: 210.32 g/mol [1][3][4][5]
e SMILES:CCCCclcccc(cl)-c2ccecc2

o Key Feature: The n-butyl chain is attached at the meta (3) position relative to the phenyl ring
connection.[1][3][4][5]

Conformational Analysis

The meta-substitution breaks the axis of symmetry found in 4-butylbiphenyl.[1][3][4][5] In the
biphenyl system, the twist angle between the two phenyl rings is typically ~44° in solution to
minimize steric repulsion between ortho-hydrogens.[1][2][3][4]

» Steric Impact: The 3-butyl group does not significantly increase the twist angle compared to
the unsubstituted biphenyl (unlike a 2-butyl group), but it increases the excluded volume in
the lateral direction.[1][3][4][5]

o Packing Efficiency: In the solid state or mesophase, 3-butylbiphenyl exhibits reduced -1t
stacking efficiency compared to the rod-like 4-butylbiphenyl.[1][3][4][5] This results in a lower
melting point and increased solubility in organic matrices.[1][2][5]
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Figure 1: Impact of meta-substitution on molecular geometry and resulting physical properties.

[LIE31[41[5]

Physicochemical Properties

Data for 3-butylbiphenyl is often derived from homologous series (3-methyl, 3-ethyl) due to
the dominance of the para-isomer in literature.[1][3][4][5] The values below represent a
synthesis of experimental trends and calculated data.
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Value
Property . . Context & Comparison
(Experimental/Predicted)

4-Butylbiphenyl is a solid (
Colorless Oil / Low-melting
Solid ~48°C); 3-isomer is likely liquid

at RT.[1][3][4][5]

Physical State

Extrapolated from 3-

methylbiphenyl (

Boiling Point ~310-315 °C (at 760 mmHg)

)-[11131[4]

Typical for alkylbiphenyls.[1][2
Density 0.96-0.98 g/cm? P yibiphenyls.[1[2]

[41[5]

Highly lipophilic; practicall
LogP (Octanol/Water) ~5.8 Iy Ipop P Y

insoluble in water.[1]

Refractive Index ( High polarizability due to the

~1.56-1.58

) biphenyl core.[1]
- Excellent in hexanes, DCM, Used as a lipophilic solvent or
Solubility N
Toluene additive.[1][2]

Critical Insight: The meta-isomer typically exhibits a boiling point slightly higher than the para-
isomer due to lower symmetry increasing the entropy of vaporization, but a significantly lower
melting point.[1][3][4][5]

Synthesis & Manufacturing Protocols

For high-purity applications (e.g., electronic materials), the Suzuki-Miyaura Cross-Coupling is
the preferred route.[1][2][3][4] It avoids the scrambling often seen in Friedel-Crafts alkylation of
biphenyl.[1][3][4][5]

Recommended Route: Suzuki Coupling

This protocol couples 1-bromo-3-butylbenzene with phenylboronic acid.[1][3][4][5] This
direction is preferred because 1-bromo-3-butylbenzene is easier to purify than the alternative
boronic acid.[1][3][4][5]
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Reagents:

e Substrate: 1-Bromo-3-n-butylbenzene (1.0 eq)

Coupling Partner: Phenylboronic acid (1.2 eq)[1]

Catalyst:
(1-3 mol%)[1]

Base:

(3.0 eq) or

Solvent: Toluene/Water (4:1) or 1,4-Dioxane/Water.[1][2][3][4]

Step-by-Step Protocol:

« Inertion: Charge a 3-neck round bottom flask with phenylboronic acid, base, and Pd catalyst.
Evacuate and backfill with Argon (

)-[1]

» Solvation: Add degassed Toluene/Water mixture via septum.[1][3][5]
» Addition: Add 1-bromo-3-butylbenzene via syringe.

e Reaction: Heat to 85-90°C with vigorous stirring for 12—-16 hours. Monitor by TLC (Hexane
eluent) or GC-MS.[1][3][4]

o Workup: Cool to RT. Dilute with Ethyl Acetate.[1][2] Wash organic layer with water (

) and brine (
).[1] Dry over
[1121[4118]

 Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel,
100% Hexanes). Note: The product is non-polar and elutes quickly.[1][3][5]
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Figure 2: Catalytic cycle for the synthesis of 3-butylbiphenyl via Suzuki-Miyaura coupling.[1][3]

[415]

Analytical Characterization (Expected Data)

To validate the structure, researchers should look for the following spectral signatures:
e NMR (

, 400 MHz):

o 7.60-7.30 (m, 9H): Aromatic protons.[2] Look for the complex multiplet pattern distinct
from the symmetric AA'BB' system of the para-isomer.

o 2.70 (t, 2H): Benzylic
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(attached to C3).[1][3][4]

o 1.65 (quint, 2H): Homobenzylic
LLB14105]

o 1.40 (sext, 2H): Propyl
LLB14105]

o 0.95 (t, 3H): Terminal methyl
[1112113]

e GC-MS (E):
o Molecular lon (

): m/z 210.[3]

o Base Peak: m/z 167 (

, loss of propyl group via benzylic cleavage).[1][2][3]

Applications in Research
Liquid Crystal Engineering

3-Butylbiphenyl is rarely used as a standalone mesogen because it does not easily form liquid
crystal phases (it is too "bent").[1][3][4] HoweuVer, it is a crucial dopant or isotropic solvent
component:[1][2][3]

 Viscosity Reduction: Adding 3-butylbiphenyl to a nematic mixture disrupts packing, lowering
the rotational viscosity (

) and improving switching speeds at low temperatures.[1][2][3]

e Supercooling Suppression: Its low melting point prevents crystallization of the mixture during
storage at -20°C.[1][3][4][5]

Organic Synthesis Intermediate
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It serves as a scaffold for electrophilic aromatic substitution (EAS).[1] The 3-butyl group directs
incoming electrophiles (like bromine or acetyl groups) to the para (6) or ortho (2,[1][3]4)
positions relative to the butyl chain, allowing for the construction of complex polysubstituted
arenes.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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